1,3-Oxathiole
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Overview
Description
Oxathiole is a heterocyclic compound containing both sulfur and oxygen atoms within its ring structure. It is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxathiole can be synthesized through several methods. One common approach involves the reaction between oxygen-containing substrates (such as aldehydes or acetals) and sulfur sources (such as thiols or sulfenyl compounds). This method typically requires mild reaction conditions and can be catalyzed by various bases or organocatalysts .
Industrial Production Methods: In industrial settings, the production of oxathiole often involves the use of efficient organocatalytic approaches. These methods promote the cyclization reaction between strained heterocyclic compounds and heterocumulenes at ambient conditions, resulting in high yields of oxathiole .
Chemical Reactions Analysis
Types of Reactions: Oxathiole undergoes several types of chemical reactions, including:
Oxidation: Oxathiole can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert oxathiole to thiols or other sulfur-containing compounds.
Substitution: Oxathiole can participate in nucleophilic substitution reactions, where the sulfur or oxygen atoms are replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as lithium aluminum hydride), and nucleophiles (such as amines or halides). Reaction conditions vary depending on the desired product but often involve mild temperatures and the use of solvents like dichloromethane or ethanol .
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted oxathioles. These products are valuable intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
Oxathiole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which oxathiole exerts its effects varies depending on its application. For example, in antiviral research, oxathiole derivatives inhibit HIV-1 reverse transcriptase by mimicking the natural substrates of the enzyme, thereby preventing viral replication . In medicinal chemistry, oxathiole derivatives act as antagonists at dopamine and serotonin receptors, which can help alleviate symptoms of psychiatric disorders .
Comparison with Similar Compounds
Oxathiole can be compared to other heterocyclic compounds containing sulfur and oxygen, such as:
Oxazole: Similar to oxathiole but contains a nitrogen atom instead of sulfur.
Thiazole: Contains sulfur and nitrogen atoms.
1,3-Oxathiolane: A close relative of oxathiole, often used in nucleoside analogues for antiviral therapies.
Oxathiole’s unique combination of sulfur and oxygen within its ring structure gives it distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
12542-77-7 |
---|---|
Molecular Formula |
C3H4OS |
Molecular Weight |
88.13 g/mol |
IUPAC Name |
1,3-oxathiole |
InChI |
InChI=1S/C3H4OS/c1-2-5-3-4-1/h1-2H,3H2 |
InChI Key |
OHOXMCCFSFSRMD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC=CS1 |
Origin of Product |
United States |
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